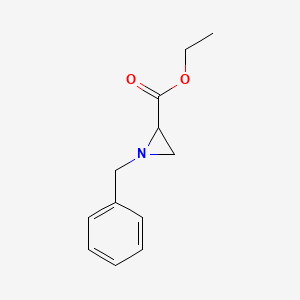

Ethyl 1-benzylaziridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFLKESPVAEOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469486 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34943-06-1 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-benzylaziridine-2-carboxylate: Chemical Structure, Stereochemistry, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aziridine Moiety in Modern Chemistry

Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable synthetic intermediates in medicinal and process chemistry.[1][2] Their inherent ring strain (approximately 26-27 kcal/mol) makes them susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of nitrogen-containing molecules, including unnatural α- and β-amino acids, which are crucial building blocks for peptidomimetics and other biologically active compounds.[1][3] Among the vast family of aziridines, ethyl 1-benzylaziridine-2-carboxylate stands out as a versatile and synthetically tractable building block. The N-benzyl group offers a stable yet readily removable protecting group, while the C2-ethyl ester functionality provides a handle for further chemical transformations. This guide offers a comprehensive exploration of the chemical structure, stereochemistry, synthesis, and reactivity of this compound, providing researchers and drug development professionals with the technical insights necessary to harness its synthetic potential.

Chemical Structure and Stereochemistry

This compound possesses a three-membered ring containing a nitrogen atom, with a benzyl group attached to the nitrogen and an ethyl carboxylate group at the C2 position. The molecule has one stereocenter at the C2 position, meaning it can exist as a pair of enantiomers: (R)-ethyl 1-benzylaziridine-2-carboxylate and (S)-ethyl 1-benzylaziridine-2-carboxylate.

The stereochemistry of the aziridine ring is a critical aspect that dictates the stereochemical outcome of its subsequent reactions. The synthesis of enantiomerically pure aziridines is, therefore, a key focus in asymmetric synthesis.[1] This is often achieved through the use of chiral starting materials, such as amino acids, or through the application of chiral catalysts or auxiliaries.[1][3]

Synthetic Methodologies: A Field-Proven Protocol

The synthesis of this compound can be achieved through several established methods for aziridination. A common and reliable approach involves the reaction of a dihaloester with a primary amine, a variant of the Gabriel-Cromwell reaction.[4]

Detailed Experimental Protocol: Synthesis from Ethyl 2,3-Dibromopropanoate and Benzylamine[5]

This protocol describes a practical and scalable synthesis of this compound.

Reaction Scheme:

Conceptual workflow for the enantioselective synthesis from a chiral amino acid.

-

Using Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, such as a chiral amine, to direct the stereochemical outcome of the aziridination reaction. The auxiliary can be removed in a subsequent step to yield the desired enantiomerically enriched product. [3]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the strained aziridine ring towards nucleophilic ring-opening. This reaction can proceed with high regio- and stereoselectivity, providing access to a wide range of functionalized amino acid derivatives.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening reaction is influenced by both electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions. In general, for aziridine-2-carboxylates, nucleophilic attack can occur at either the C2 or C3 position. [1]

Regiochemical outcomes of nucleophilic ring-opening of this compound.

Application in the Synthesis of 2,5-Disubstituted 6-Azaindoles

A notable application of this compound is its use as a precursor in the synthesis of 2,5-disubstituted 6-azaindoles, which are pharmacologically and biologically important scaffolds. [4][5][6][7][8][9][10]In this multi-step synthesis, the aziridine is first converted to an aziridin-2-yl dipropargylic alcohol. This intermediate then undergoes sequential cyclizations, including a pyrrole formation and a novel base-catalyzed intramolecular acetylenic Schmidt reaction, to afford the desired 6-azaindole framework. [4][5][6][7][8][9][10]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation, coupled with the predictable reactivity of the aziridine ring, makes it an attractive starting material for the synthesis of a wide range of nitrogen-containing compounds. The ability to control the stereochemistry at the C2 position further enhances its utility in the asymmetric synthesis of complex molecules, particularly those with biological relevance. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an example of its application, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate.

References

-

Lee, H., Kim, J. H., Lee, W. K., Jung, J.-H., & Ha, H.-J. (2012). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 14(12), 3120–3122. [Link]

-

Aziridine as a Clickable Moiety for Structural Modification of Materials - Supporting Information. (2010). The Royal Society of Chemistry. [Link]

-

Ishikawa, T. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839. [Link]

-

Singh, G. S., & D’hooghe, M. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4345–4367. [Link]

-

Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. (2022). Molecules, 27(11), 3422. [Link]

-

de Meijere, A., & von Zezschwitz, P. (2003). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019). Beilstein Journal of Organic Chemistry, 15, 1721–1785. [Link]

-

Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. (2015). Mini-Reviews in Medicinal Chemistry, 15(11), 902–913. [Link]

-

Bernstein, Z., & Ben-Ishai, D. (1977). Synthesis of N-substituted aziridine-2-carboxylates. Tetrahedron, 33(8), 881–883. [Link]

-

Ordóñez, M., & Cativiela, C. (2015). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Catalysis Science & Technology, 6(1), 34–54. [Link]

-

Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. (2012). Organic Letters, 14(12), 3120–3122. [Link]

-

Lee, W. K. (n.d.). Research profile on ResearchGate. Retrieved from [Link]

-

Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. (2013). European Journal of Organic Chemistry, 2013(28), 6299–6303. [Link]

-

ChemInform Abstract: Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. (2012). ChemInform, 43(36). [Link]

-

ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2- carboxylic Esters (II). (2010). ChemInform, 21(31). [Link]

-

ChemInform Abstract: Synthesis of 1-(1H-Tetrazol-5-yl)-2H-isoindole Derivatives Through Ugi Four-Component and Silver-Catalyzed Reactions. (2012). ChemInform, 43(36). [Link]

-

β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. (2002). The Journal of Organic Chemistry, 67(14), 4702–4707. [Link]

-

β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Aziridines. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pyridinium chlorochromate (PCC) oxidation of bishomoallylic tertiary alcohols. A structure–reactivity study. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. (2015). Mini-Reviews in Medicinal Chemistry, 15(11), 902–913. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry, 11. [Link]

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019). Beilstein Journal of Organic Chemistry, 15, 1721–1785. [Link]

-

Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry, 10(21), 2600–2623. [Link]

-

Unexplored Nucleophilic Ring Opening of Aziridines. (2020). Molecules, 25(21), 5171. [Link]

-

Synthesis and Application of Bioactive N‐Functionalized Aziridines. (2020). The Chemical Record, 20(11), 1283–1301. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Synthesis of aziridines from amino alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. (2017). Beilstein Journal of Organic Chemistry, 13, 1982–1988. [Link]

-

Synthesis of 2,5-disubstituted 6-azaindoles From Substituted Aziridines via Intramolecular Cyclization. (2012). Organic Letters, 14(12), 3120–3122. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1-Benzyl-aziridine-2-carboxylic acid ethyl ester (CAS Number: 34943-06-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-Benzyl-aziridine-2-carboxylic acid ethyl ester (CAS No. 34943-06-1), a versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide delves into its physicochemical properties, established synthesis methodologies, and critical safety and handling protocols. With the aziridine moiety being a key pharmacophore in various bioactive molecules, this guide serves as an essential resource for professionals engaged in the design and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

1-Benzyl-aziridine-2-carboxylic acid ethyl ester is a chiral molecule featuring a strained three-membered aziridine ring, a benzyl group attached to the nitrogen atom, and an ethyl ester functionality at the C2 position. This unique structural arrangement imparts a high degree of reactivity, making it a valuable intermediate for the synthesis of complex nitrogen-containing compounds.[1]

Table 1: Physicochemical Properties of 1-Benzyl-aziridine-2-carboxylic acid ethyl ester

| Property | Value | Source |

| CAS Number | 34943-06-1 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Synonyms | Ethyl 1-benzylaziridine-2-carboxylate | [1] |

| Predicted Boiling Point | 270.7 ± 33.0 °C | [2] |

| Predicted Density | 1.161 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.62 ± 0.40 | [2] |

Synthesis and Reactivity

The synthesis of aziridine-2-carboxylic esters, including the title compound, is a well-documented area of organic chemistry, driven by their utility as precursors to amino acids and other bioactive molecules.[3] Several synthetic strategies have been developed to access these valuable intermediates.

Established Synthetic Routes

One common approach to the synthesis of aziridine-2-carboxylic esters involves the cyclization of β-halo-α-amino esters or related precursors. Another prominent method is the reaction of α,β-unsaturated esters with primary amines in the presence of a suitable halogenating agent, a variation of the Gabriel-Cromwell reaction.[4]

A representative synthetic protocol for a related N-substituted aziridine-2-carboxylate is outlined below. While this specific example may require adaptation for the synthesis of 1-Benzyl-aziridine-2-carboxylic acid ethyl ester, it illustrates the fundamental principles involved.

Experimental Protocol: Synthesis of a Substituted Aziridine-2-carboxylate

-

Reaction Setup: To a solution of the appropriate α,β-unsaturated ester and benzylamine in a suitable aprotic solvent (e.g., acetonitrile), add a halogenating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with a suitable reagent, and partition the mixture between an organic solvent and water.

-

Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aziridine-2-carboxylic acid ester.

The reactivity of 1-Benzyl-aziridine-2-carboxylic acid ethyl ester is dominated by the strained aziridine ring, which is susceptible to nucleophilic ring-opening reactions.[5] This reactivity allows for the introduction of a wide range of functional groups, making it a versatile intermediate in the synthesis of diverse molecular scaffolds.[5]

Applications in Drug Discovery and Development

Aziridine-containing compounds have garnered significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and their potential as therapeutic agents.[6] The aziridine moiety can act as a potent electrophile, enabling covalent modification of biological targets, a mechanism exploited in the design of certain anticancer drugs.[7]

Derivatives of aziridine-2-carboxylic acid are valuable precursors for the synthesis of:

-

Unnatural Amino Acids: The ring-opening of these aziridines provides a straightforward route to novel amino acid derivatives for incorporation into peptides and peptidomimetics.[4]

-

Heterocyclic Scaffolds: The inherent reactivity of the aziridine ring can be harnessed to construct more complex heterocyclic systems with potential pharmacological activity.[5]

-

Chiral Building Blocks: Enantiomerically pure aziridine-2-carboxylates serve as versatile chiral synthons in asymmetric synthesis.[8][9]

The combination of the aziridine's cytotoxic potential and the diverse functionalities that can be introduced via the ester and benzyl groups makes 1-Benzyl-aziridine-2-carboxylic acid ethyl ester a promising starting material for the development of novel anticancer and immunomodulatory agents.[4]

Safety and Handling

Table 2: General Hazard Information for Aziridine Derivatives

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed.[10][11] | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[10] |

| Skin Sensitization | May cause an allergic skin reaction.[10][11] | Avoid breathing mist or vapors. Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves.[10] |

| Eye Irritation | Causes serious eye irritation.[10] | Wear eye protection/face protection.[10] |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[10][11] | Avoid release to the environment.[10] |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation of vapors or aerosols is possible, a NIOSH-approved respirator should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.[12]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and acids.[12]

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10]

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

Conclusion

1-Benzyl-aziridine-2-carboxylic acid ethyl ester is a valuable and reactive building block with significant potential for the synthesis of novel compounds in the pharmaceutical and chemical industries. Its unique structural features and inherent reactivity offer a versatile platform for the creation of diverse and complex molecules. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling is paramount for its effective and responsible use in research and development.

References

- Sigma-Aldrich. (2025, July 10).

- Fisher Scientific.

- Merck Millipore.

- ChemicalBook. (2022, December 30). 1-Benzyl-aziridine-2-carboxylic acid ethyl ester.

- ResearchGate. (2025, October 16). 2-[2-(Aziridin-1-yl)ethyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one (Cytotoxic Oxonaphthalene-Pyrroles, Part IV).

- Carl ROTH. (2024, March 2).

- Capot Chemical. Specifications of 1-Benzyl-aziridine-2-carboxylic acid ethyl ester.

- ResearchGate. (2025, August 7). ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2- carboxylic Esters (II).

- Radboud University Nijmegen. Synthesis and Reactions of Aziridine-2-Carboxylic Esters.

- PubMed Central. (2019, July 23). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.

- National Institutes of Health. (2022, May 25). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones.

- ResearchGate. (2025, December 22). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.

- PubChem. 1-(2-Benzyloxycarbonylamino-propionyl)-aziridine-2,3-dicarboxylic acid diethyl ester.

- ResearchGate. (2025, November 3). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis.

- Royal Society of Chemistry. (2019, May 13).

- Google Patents. US3925360A - 2-Benzyl aziridines.

- Organic Chemistry Portal. Benzyl Esters.

- Arkivoc.

- Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis-.

- Bulgarian Chemical Communications. (2017).

Sources

- 1. capotchem.com [capotchem.com]

- 2. 1-Benzyl-aziridine-2-carboxylic acid ethyl ester | 34943-06-1 [chemicalbook.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. researchgate.net [researchgate.net]

- 8. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

A Researcher's Guide to the Discovery and Synthesis of Functionalized Aziridines

An In-depth Technical Guide for Scientists and Drug Development Professionals

Aziridines, three-membered nitrogen-containing heterocycles, represent a cornerstone of modern synthetic organic and medicinal chemistry. Their inherent ring strain, a consequence of bond angles compressed to approximately 60°, makes them highly reactive and thus exceptionally versatile synthetic intermediates. This high reactivity, which releases about 25-27 kcal/mol of strain energy upon ring-opening, allows for the stereospecific introduction of nitrogen functionalities into complex molecules. This guide provides a comprehensive overview of the seminal discoveries and the evolution of synthetic methodologies for preparing functionalized aziridines, with a focus on the causal logic behind experimental choices and their applications in drug discovery.

The aziridine motif is found in numerous biologically active natural products and pharmaceuticals, including the potent antitumor agents Mitomycin C and Azinomycin B. The ability of the aziridine ring to act as a latent electrophile underpins the biological activity of many of these compounds, often through alkylation of biological nucleophiles like DNA. Consequently, the development of efficient, stereocontrolled methods for their synthesis has been a major focus of chemical research, leading to a vast arsenal of synthetic tools available to the modern chemist.

Part 1: Foundational Discoveries in Aziridine Synthesis

The early history of aziridine synthesis was characterized by robust, yet often harsh, intramolecular cyclization reactions. These methods laid the groundwork for the field but were limited in scope due to their demanding conditions.

The Wenker Synthesis (1935)

One of the most established methods for preparing N-H aziridines is the Wenker synthesis. This two-step process begins with the treatment of a β-amino alcohol with sulfuric acid at high temperatures to form a β-aminoethyl sulfate ester. Subsequent treatment with a strong base induces an intramolecular nucleophilic substitution (SNi), where the deprotonated amine displaces the sulfate group to form the aziridine ring.

Causality and Limitations: The brilliance of the Wenker synthesis lies in converting the poor leaving group (hydroxyl) into a good one (sulfate). However, the classical conditions—concentrated sulfuric acid and high heat—are harsh and incompatible with sensitive functional groups. This has led to the development of milder variations, for example, using chlorosulfonic acid to form the sulfate ester under less forcing conditions, thereby broadening the substrate scope.

The Gabriel and Hoch-Campbell Syntheses

The Gabriel synthesis , traditionally used for preparing primary amines from alkyl halides using potassium phthalimide, was adapted for aziridine synthesis. The intramolecular version involves a β-haloamine, where the amine attacks the carbon bearing the halogen to close the ring.

The Hoch-Campbell synthesis , reported in 1934, provides a route to aziridines from ketoximes by treating them with Grignard reagents. This reaction proceeds through the addition of the Grignard reagent to the C=N bond, followed by an intramolecular cyclization.

These early methods, while historically significant, often suffer from low yields, harsh conditions, and a limited ability to control stereochemistry, paving the way for the development of more sophisticated, catalyst-driven approaches.

Part 2: The Modern Era of Aziridination

The last few decades have witnessed a revolution in aziridine synthesis, driven by the advent of metal- and organo-catalyzed reactions. These methods offer superior control over reactivity and stereoselectivity, making chiral, functionalized aziridines readily accessible.

Metal-Catalyzed Aziridination of Alkenes

The direct addition of a nitrene group across a double bond is one of the most powerful and atom-economical methods for synthesizing aziridines. This is typically achieved using a transition metal catalyst to mediate the transfer of a nitrene equivalent from a precursor to an alkene.

Mechanism Rationale: The catalytic cycle generally involves the reaction of a metal complex with a nitrene source, such as a sulfonyl- or aryl-imide, to form a metal-nitrenoid intermediate. This highly reactive species then reacts with an alkene to form the aziridine product and regenerate the catalyst. The choice of metal (e.g., copper, rhodium, iron) and, crucially, the chiral ligand environment around the metal center, dictates the efficiency and stereoselectivity of the reaction.

Caption: Generalized catalytic cycle for metal-catalyzed aziridination of alkenes.

Organocatalytic Aziridination

A significant advance towards more sustainable and metal-free synthesis is the development of organocatalytic aziridination. These reactions typically apply to electron-deficient olefins, such as α,β-unsaturated ketones.

Mechanism Rationale: A common strategy involves the conjugate addition of a nucleophilic aminating agent to the enone, promoted by a chiral amine or Brønsted acid catalyst. This generates a transient enolate, which then undergoes an intramolecular cyclization to displace a leaving group on the nitrogen, forming the aziridine ring. The catalyst's role is to create a chiral environment that directs the initial nucleophilic attack, thereby establishing the stereochemistry of the final product.

Hypervalent Iodine Reagents in Aziridination

Hypervalent iodine reagents, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), have emerged as powerful and versatile nitrene precursors for both metal-catalyzed and metal-free aziridinations.

Causality and Advantages: These reagents are stable, easy to handle, and act as potent electrophilic aminating agents. In metal-catalyzed systems, they efficiently transfer the 'NTs' group to the metal center. Remarkably, under certain conditions, they can mediate metal-free aziridinations, often proceeding through a radical mechanism or via the formation of an aminoiodane intermediate that reacts directly with the alkene. The development of catalytic systems using I₂/TBAI (tetrabutylammonium iodide) showcases a move towards more sustainable metal-free protocols.

Part 3: Synthetic Utility and Experimental Protocols

The true value of functionalized aziridines lies in their utility as synthetic building blocks. Their high ring strain facilitates regio- and stereoselective ring-opening reactions with a wide variety of nucleophiles, providing access to valuable 1,2-difunctionalized amine derivatives.

Nucleophilic Ring-Opening: A Gateway to Diversity

The reaction of an aziridine with a nucleophile is a cornerstone of its synthetic application. The regioselectivity of this process is governed by both steric and electronic factors.

-

Activated Aziridines (e.g., N-sulfonyl, N-acyl): These aziridines have an electron-withdrawing group on the nitrogen, making the ring carbons more electrophilic. Nucleophilic attack typically occurs at the less sterically hindered carbon in an SN2-type fashion.

-

Acid-Catalyzed Opening: In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, activating the ring. The reaction can proceed through a borderline SN1/SN2 mechanism. The nucleophile will preferentially attack the carbon that can better stabilize a positive charge, which is often the more substituted carbon.

This predictable reactivity allows chiral aziridines to serve as precursors to enantiomerically pure amino alcohols, diamines, and unnatural amino acids—key components in many pharmaceutical agents.

Ethyl 1-benzylaziridine-2-carboxylate mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Action of Ethyl 1-benzylaziridine-2-carboxylate in Organic Synthesis

Abstract

This compound is a versatile and powerful building block in modern organic synthesis. Its inherent ring strain, coupled with the electronic influence of its substituents, dictates a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the core mechanisms governing its transformations, with a focus on the causal factors that determine reaction outcomes. We will dissect the principles of nucleophilic ring-opening, including the critical aspects of activation and regioselectivity, and explore its role as a precursor in 1,3-dipolar cycloadditions. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the synthetic potential of this strained heterocyclic system.

Foundational Principles: Structure and Innate Reactivity

This compound is a three-membered nitrogen heterocycle characterized by significant Baeyer strain energy (approximately 27 kcal/mol).[1] This high degree of strain is the primary thermodynamic driving force for its participation in a wide array of chemical reactions. The molecule's reactivity is further modulated by its substitution pattern:

-

The Aziridine Core: The C-N bonds of the ring are highly susceptible to cleavage. The ring carbons act as electrophilic centers, poised for reaction with nucleophiles.

-

N-Benzyl Group: Unlike strongly electron-withdrawing groups (e.g., sulfonyl, acyl), the N-benzyl substituent renders the aziridine "non-activated" or weakly activated.[1] Consequently, its reactions often require activation by an external agent, such as a Brønsted or Lewis acid, to enhance the ring's electrophilicity.[2] This group also serves as a valuable protecting group that can be readily removed via hydrogenolysis.

-

C2-Ethyl Carboxylate Group: This electron-withdrawing group plays a pivotal role in dictating the regioselectivity of ring-opening reactions by influencing the stability of adjacent bonds and potential intermediates.[3]

The synthesis of this class of compounds is commonly achieved through the stereospecific intramolecular cyclization of β-hydroxy-α-amino acid derivatives, such as those derived from serine.[4]

The Dichotomy of Reactivity: Key Mechanistic Pathways

The utility of this compound stems from two principal, mechanistically distinct pathways: direct nucleophilic ring-opening and electrocyclic ring-opening to form an intermediate for cycloaddition.

Mechanism I: Nucleophilic Ring-Opening Reactions

This is the most prevalent mode of reactivity for aziridines. The reaction proceeds via the attack of a nucleophile on one of the electrophilic ring carbons, resulting in the cleavage of a C-N bond.

For a non-activated aziridine like the N-benzyl variant, direct attack by a nucleophile is often slow. The reaction is therefore almost always facilitated by a Brønsted or Lewis acid. The acid coordinates to the nitrogen lone pair, forming a highly reactive aziridinium ion .[5][6] This protonation or coordination dramatically increases the ring strain and enhances the electrophilicity of the ring carbons, priming the system for nucleophilic attack.[2]

Caption: Competing regioselective pathways for nucleophilic ring-opening.

The choice of nucleophile and reaction conditions directly impacts the regiochemical outcome.

| Nucleophile / Condition | Predominant Attack Site | Product Type | Yield (%) | Reference |

| NaOAc / MeOTf | C2 (α-carbon) | β-Acetoxy-α-amino ester | 68 | [3] |

| NaN₃ / MeOTf | C2 / C3 Mixture | β-Azido-α-amino ester & α-Azido-β-amino ester | 34 (47:53 ratio) | [3] |

| H₂O / TFA (with γ-keto sidechain) | C2 (α-carbon) | β-Hydroxy-α-amino ester derivative | 90 | [5][6] |

| Acetic Acid (with γ-silyloxy sidechain) | C3 (β-carbon) | α-Acetoxy-β-amino ester derivative | 90 | [5][6] |

Note: Yields and ratios are highly substrate and condition-dependent.

Mechanism II: [3+2] Cycloaddition via Azomethine Ylides

A mechanistically distinct and synthetically powerful transformation involves the conversion of the aziridine into an azomethine ylide . This intermediate is a nitrogen-based 1,3-dipole and a versatile partner in cycloaddition reactions. [7]

Upon heating (thermolysis) or irradiation (photolysis), the C2-C3 bond of the aziridine ring can undergo a concerted, electrocyclic ring-opening. According to Woodward-Hoffmann rules, this process is conrotatory under thermal conditions and disrotatory under photochemical conditions, establishing a defined stereochemistry in the resulting ylide. [7]This opens the three-membered ring into a planar, U-shaped 1,3-dipolar species.

The azomethine ylide is typically generated in situ and immediately trapped with a dipolarophile, such as an alkene or alkyne. The ylide (the 3-atom component) reacts with the dipolarophile (the 2-atom component) in a concerted, pericyclic [3+2] cycloaddition reaction. [8]This process, also known as the Huisgen cycloaddition, is highly stereospecific and provides a direct route to five-membered nitrogen heterocycles like pyrrolidines. [7]This strategy is exceptionally atom-economical and allows for the rapid construction of molecular complexity.

Caption: Formation of pyrrolidines via azomethine ylide cycloaddition.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in synthetic chemistry is built upon reproducible, self-validating protocols. The following section details a representative experimental workflow for the activation and ring-opening of an N-alkyl aziridine-2-carboxylate.

Protocol: Lewis Acid-Mediated Ring-Opening with an Azide Nucleophile

This protocol describes the ethylative activation of an aziridine followed by nucleophilic attack with sodium azide, adapted from established procedures. [3] Objective: To synthesize an ethyl 2-azido-3-(N-ethyl-N-benzylamino)propanoate derivative.

Materials:

-

This compound (1.0 eq)

-

Ethyl trifluoromethanesulfonate (EtOTf) (1.2 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Nitrogen or Argon atmosphere

Step-by-Step Workflow:

-

Inert Atmosphere: The reaction vessel (a flame-dried, round-bottom flask equipped with a magnetic stir bar) is placed under a positive pressure of dry nitrogen.

-

Reagent Addition: this compound (1.0 eq) is dissolved in anhydrous acetonitrile. The solution is cooled to 0 °C in an ice bath.

-

Activation: Ethyl trifluoromethanesulfonate (1.2 eq) is added dropwise to the stirred solution. The triflate anion is a poor nucleophile, which prevents premature ring-opening by the counter-ion and allows the external nucleophile to react. [2]The mixture is stirred at 0 °C for 30 minutes to ensure the formation of the N-ethyl aziridinium triflate intermediate.

-

Nucleophilic Attack: Sodium azide (1.5 eq) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired ring-opened product.

Caption: Experimental workflow for aziridine ring-opening.

Conclusion

This compound demonstrates a fascinating mechanistic duality that makes it a cornerstone for the synthesis of diverse nitrogen-containing compounds. Its behavior is dictated by the specific conditions applied: under acidic catalysis, it acts as a potent electrophile, undergoing highly regioselective ring-opening reactions to produce functionalized amino acid derivatives. In contrast, thermal or photochemical energy can transform it into an azomethine ylide, a reactive 1,3-dipole ideal for constructing complex five-membered heterocycles via [3+2] cycloaddition. A thorough understanding of these competing mechanisms, and the factors that control them, is essential for harnessing the full synthetic power of this strained-ring system in pharmaceutical and materials science research.

References

-

Kim, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

-

D'hooghe, M., & De Kimpe, N. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839. Available at: [Link]

-

Kim, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1274950. Available at: [Link]

-

Wikipedia contributors. (2023). Azomethine ylide. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ranjith, P., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. Available at: [Link]

-

Sarkar, S., & Ghorai, M. K. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Chemistry, 6(4), 1010-1049. Available at: [Link]

-

Zhang, X. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry. Available at: [Link]

-

Ranjith, P., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. Available at: [Link]

-

Butler, R. N., & Donohoe, A.-M. G. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Chemistry, 3(4), 1253-1288. Available at: [Link]

-

Zwanenburg, B., & Porskamp, J. J. W. (1983). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]

-

Valenti, P., et al. (2018). Unexplored Nucleophilic Ring Opening of Aziridines. Molbank, 2018(2), M988. Available at: [Link]

-

Pearson, W. H., & Lin, K.-C. (1990). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 90(1), 3-91. Available at: [Link]

-

Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(15), 7647-7659. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide on the Chirality and Optical Rotation of Ethyl 1-benzylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Aziridines in Medicinal Chemistry

The aziridine ring, a three-membered nitrogen-containing heterocycle, is a valuable building block in modern organic synthesis, particularly in the development of novel therapeutics. Its inherent ring strain makes it susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the stereoselective introduction of nitrogen-containing functionalities. When the aziridine ring is incorporated into a chiral molecule, the precise three-dimensional arrangement of its substituents, known as its absolute configuration, can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of chiral aziridines is of paramount importance in drug discovery and development. This guide focuses on ethyl 1-benzylaziridine-2-carboxylate, a chiral aziridine ester, and provides a comprehensive overview of its synthesis, chiral properties, and the analytical techniques used to determine its optical rotation and absolute configuration.

I. Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a multi-step process, often starting from readily available amino acids. A common and logical approach involves the conversion of an amino alcohol derived from an amino acid into the corresponding aziridine. The following protocol is an adapted method based on established procedures for the synthesis of aziridine-2-carboxylates.[1]

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Esterification of D,L-Serine

-

Suspend D,L-serine in absolute ethanol.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the serine has completely dissolved.

-

Remove the solvent under reduced pressure to obtain D,L-serine ethyl ester hydrochloride as a white solid.

Step 2: N-Benzylation of D,L-Serine Ethyl Ester

-

Dissolve the D,L-serine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a base, for example, triethylamine or potassium carbonate, to neutralize the hydrochloride and free the amine.

-

To the stirred solution, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt by-product.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-benzyl-D,L-serine ethyl ester.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group

-

Dissolve the N-benzyl-D,L-serine ethyl ester in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine.

-

Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction to proceed at 0°C for a few hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Intramolecular Cyclization to Form the Aziridine Ring

-

Dissolve the crude product from the previous step in a suitable solvent like tetrahydrofuran or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to promote the intramolecular cyclization.

-

Heat the reaction mixture to reflux and monitor the formation of the aziridine by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel to obtain the final product as a racemic mixture.

Caption: Synthetic pathway for racemic this compound.

II. Chirality and the Concept of Optical Rotation

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in the existence of non-superimposable mirror images called enantiomers. These enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light.

When a beam of plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. This phenomenon is known as optical activity, and the angle of rotation is measured using an instrument called a polarimeter. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength of light).

-

Dextrorotatory (+): An enantiomer that rotates the plane of polarized light to the right (clockwise) is designated as dextrorotatory and is denoted by a (+) sign.

-

Levorotatory (-): An enantiomer that rotates the plane of polarized light to the left (counter-clockwise) is designated as levorotatory and is denoted by a (-) sign.

A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out.

The specific rotation ([α]) is a standardized measure of the optical rotation of a chiral compound and is calculated using the following formula:

[α] = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is typically reported with the temperature and the wavelength of the light used (usually the sodium D-line, 589 nm).

Note: As of the latest literature search, specific optical rotation values for the enantiomers of this compound have not been reported. The determination of these values would require the successful separation of the enantiomers and subsequent analysis by polarimetry.

III. Measurement of Optical Rotation: A Practical Workflow

The following protocol outlines the general procedure for measuring the optical rotation of a chiral sample using a polarimeter.

Experimental Protocol: Polarimetry

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up and stabilize according to the manufacturer's instructions.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a precise volume of the chosen solvent to obtain a known concentration (c).

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, again ensuring the absence of air bubbles. Place the filled cell in the polarimeter and record the observed rotation (α).

-

Calculation of Specific Rotation: Use the recorded observed rotation, the known path length of the cell (l), and the calculated concentration (c) to determine the specific rotation ([α]) using the formula mentioned above.

Caption: Workflow for the measurement of optical rotation.

IV. Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers from a racemic mixture, also known as chiral resolution, is a critical step in the development of chiral drugs. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For N-benzyl aziridine carboxylates, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), have been shown to be effective.[2] The development of a specific HPLC method for this compound would involve a systematic screening of columns and mobile phases.

Strategy for Chiral HPLC Method Development

-

Column Selection:

-

Begin with polysaccharide-based chiral columns, such as Chiralpak® AD-H, AS-H, or IC. These columns offer a broad range of enantioselectivity for various compounds.

-

-

Mobile Phase Screening (Normal Phase):

-

Start with a mobile phase consisting of a mixture of n-hexane and a polar modifier, typically isopropanol or ethanol.

-

Screen different ratios of hexane/alcohol (e.g., 90:10, 80:20, 70:30) to optimize the separation.

-

Small amounts of additives, such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes), can be added to the mobile phase to improve peak shape and resolution, although likely not necessary for this neutral ester.

-

-

Mobile Phase Screening (Reversed Phase):

-

If normal phase conditions are unsuccessful, reversed-phase chromatography can be explored.

-

Use a mobile phase of water or buffer with an organic modifier like acetonitrile or methanol.

-

-

Optimization:

-

Once a promising separation is achieved, further optimize the method by adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

-

-

Detection:

-

Use a UV detector set to a wavelength where the analyte exhibits strong absorbance.

-

V. Determination of Absolute Configuration

Determining the absolute configuration (i.e., whether an enantiomer is R or S) is the final and crucial step in characterizing a chiral molecule. While X-ray crystallography of a single crystal is the definitive method, obtaining suitable crystals can be challenging. For molecules that are oils or difficult to crystallize, chiroptical spectroscopic methods provide a powerful alternative.

Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] The resulting VCD spectrum is unique to a specific enantiomer and is essentially its vibrational fingerprint in terms of chirality.

Application of VCD for Absolute Configuration Determination

-

Experimental Measurement: The VCD spectrum of one of the purified enantiomers of this compound is measured in a suitable solvent.

-

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is built in silico, and its conformational landscape is explored to identify the most stable conformers.

-

Spectral Prediction: The theoretical VCD spectrum for the chosen enantiomer is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). This involves calculating the VCD spectrum for each stable conformer and then taking a Boltzmann-weighted average.

-

Comparison and Assignment: The experimental VCD spectrum is compared to the computationally predicted spectrum.

-

If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the bands, the absolute configuration of the measured enantiomer is assigned as the one used in the calculation (e.g., R).

-

If the experimental spectrum is the mirror image of the calculated spectrum, the measured enantiomer has the opposite absolute configuration (e.g., S).

-

This comparison provides a high degree of confidence in the assignment of the absolute configuration of the enantiomers in solution.

Summary of Key Data and Protocols

| Parameter/Procedure | Description |

| Synthesis | Multi-step synthesis from D,L-serine involving esterification, N-benzylation, activation of the hydroxyl group, and intramolecular cyclization. |

| Chiral Separation | Chiral HPLC using a polysaccharide-based chiral stationary phase (e.g., Chiralpak®) is recommended. Method development involves screening mobile phases, typically hexane/alcohol mixtures. |

| Optical Rotation | A fundamental property of the individual enantiomers. Measured using a polarimeter. Specific rotation values for the enantiomers of this compound are not currently reported in the literature. |

| Absolute Configuration | Can be determined using Vibrational Circular Dichroism (VCD) by comparing the experimental spectrum of a pure enantiomer with a computationally predicted spectrum. |

Conclusion

This compound serves as a valuable chiral building block in organic synthesis. A thorough understanding of its synthesis, chirality, and optical properties is essential for its effective application in drug discovery and development. While a definitive synthetic protocol and specific optical rotation data require further experimental investigation, the methodologies outlined in this guide provide a robust framework for the preparation, separation, and stereochemical characterization of its enantiomers. The application of advanced techniques like chiral HPLC and VCD are indispensable tools for researchers working with this and other chiral aziridine derivatives, ensuring the scientific rigor required for the advancement of novel therapeutic agents.

References

-

De Kimpe, N., & De Smaele, D. (1997). Synthesis and Reactions of Aziridine-2-carboxylic Esters. Radboud University Nijmegen. [Link]

- Google Patents. (2020). Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester. CN107674052B.

-

Głowacka, I. E. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1722–1757. [Link]

-

Srivastava, N., & Ha, H.-J. (2023). The synthetic strategy of using chiral aziridine-2-carboxylate. ResearchGate. [Link]

-

Alonso, D. A., & Andersson, P. G. (2009). One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2-carboxylic Esters (II). ResearchGate. [Link]

-

Polavarapu, P. L. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. PubMed. [Link]

-

Klimochkin, Y., et al. (2018). Scheme 1. The synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate via one-step esterificationcyclization reactions. ResearchGate. [Link]

-

Bu, D., & Rauk, A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

-

Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. [Link]

-

ChiralTek. (n.d.). chiral columns. HPLC.eu. [Link]

-

Al-Zaydi, K. M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837-2878. [Link]

-

Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

-

Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]

-

Claborn, K., et al. (2008). Optical Rotation of Achiral Compounds. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of D,L-serine ethyl ester hydrochloride. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Solubility of Ethyl 1-benzylaziridine-2-carboxylate in common lab solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-benzylaziridine-2-carboxylate in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a foundational understanding of the molecule's structural impact on its solubility. It further presents detailed, field-proven methodologies for researchers to quantitatively and qualitatively assess its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental and developmental workflows involving this compound.

Introduction: The Significance of Solubility for this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strained three-membered aziridine ring and ester functionality make it a versatile building block for more complex nitrogen-containing molecules. The benzyl group provides a lipophilic character while also serving as a common protecting group.

A thorough understanding of the solubility of this compound is paramount for its effective use. Key considerations include:

-

Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving predictable and reproducible reaction rates.

-

Purification Efficiency: Solubility data guides the selection of appropriate solvent systems for crystallization and chromatography. For instance, purification often involves finding a solvent in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.

-

Formulation Development: In the context of drug development, solubility is a critical determinant of a compound's bioavailability and the feasibility of different administration routes. Early assessment of solubility can prevent costly late-stage failures[1].

-

Analytical Method Development: Proper solvent selection is essential for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure accurate quantification and characterization.

This guide will first delve into the theoretical underpinnings of this compound's solubility based on its molecular structure. Subsequently, it will provide actionable, step-by-step protocols for determining its solubility in a laboratory setting.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol ) presents a balance of polar and nonpolar characteristics[2].

-

Polar Features: The ester functional group (-COOEt) and the nitrogen atom within the aziridine ring are the primary polar centers. The lone pair of electrons on the nitrogen and the oxygen atoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Nonpolar Features: The benzyl group (a phenyl ring attached to a methylene group) and the ethyl group of the ester are significant nonpolar, lipophilic regions. These hydrocarbon portions will favor interactions with nonpolar solvents through van der Waals forces.

Based on this structure, we can make the following predictions:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF) are expected to be effective at dissolving the compound. They can engage in dipole-dipole interactions with the ester and aziridine nitrogen without the steric hindrance or strong hydrogen bonding that can sometimes limit solubility.

-

Moderate to High Solubility in Alcohols: Polar protic solvents such as methanol and ethanol should be good solvents. They can act as hydrogen bond donors to the ester and aziridine moieties.

-

Low Solubility in Water: The significant nonpolar surface area contributed by the benzyl and ethyl groups is likely to make the compound poorly soluble in water. While the polar groups offer some affinity for water, the overall hydrophobic character will dominate.

-

Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are expected to be less effective than polar aprotic solvents. While they can interact with the nonpolar regions of the molecule, they cannot effectively solvate the polar ester and aziridine groups. However, complete insolubility is unlikely.

These predictions provide a strong starting point for experimental verification.

Quantitative and Qualitative Solubility Assessment: Experimental Protocols

The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all waste in appropriately labeled containers according to your institution's guidelines.

Visual Miscibility Testing (Qualitative)

This rapid screening method provides a qualitative assessment of solubility and helps in selecting solvents for more rigorous quantitative analysis.

Methodology:

-

Label a series of small, clean, and dry test tubes or vials with the names of the solvents to be tested (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Add approximately 1 mL of each solvent to its respective container.

-

Carefully add 5-10 mg of this compound to each container.

-

Cap the containers and vortex or shake vigorously for 1-2 minutes.

-

Allow the samples to stand for 5-10 minutes and visually inspect for any undissolved solid. A clear solution indicates solubility at this concentration. The presence of solid particles indicates insolubility or partial solubility.

-

Record your observations as "Soluble," "Partially Soluble," or "Insoluble."

Thermodynamic Solubility Determination via the Shake-Flask Method (Quantitative)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[4][5]. It measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and equilibrium.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent. Add an excess amount of this compound to each vial to create a slurry. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A standard calibration curve must be prepared to accurately determine the concentration.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Data Presentation

All quantitative solubility data should be summarized in a clear and concise table.

Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Qualitative Result (Visual) | Quantitative Solubility (mg/mL) |

| Water | Polar Protic | Low | Insoluble | To be determined |

| Methanol | Polar Protic | High | Soluble | To be determined |

| Ethanol | Polar Protic | High | Soluble | To be determined |

| Acetone | Polar Aprotic | High | Soluble | To be determined |

| Ethyl Acetate | Polar Aprotic | High | Soluble | To be determined |

| Dichloromethane | Polar Aprotic | High | Soluble | To be determined |

| Tetrahydrofuran | Polar Aprotic | High | Soluble | To be determined |

| Toluene | Nonpolar | Moderate | Partially Soluble | To be determined |

| Hexane | Nonpolar | Low | Insoluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Soluble | To be determined |

Causality and Self-Validation in Experimental Design

The robustness of the presented protocols lies in their inherent self-validating mechanisms:

-

Equilibrium Confirmation: The use of a 24-48 hour equilibration period in the shake-flask method is designed to ensure that the system reaches a true thermodynamic equilibrium. To confirm this, one could take samples at multiple time points (e.g., 24, 36, and 48 hours) and demonstrate that the measured solubility does not significantly change.

-

Solid-State Analysis: After the solubility experiment, the remaining solid can be analyzed (e.g., by melting point or spectroscopy) to ensure that the compound has not degraded or changed its polymorphic form during the experiment.

-

Calibration and Controls: The quantitative analysis relies on a carefully prepared calibration curve. Including control samples of known concentrations helps to validate the accuracy of the analytical method during the sample run.

Conclusion

References

-

Zentner, G. M. (n.d.). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2- carboxylic Esters (II). Request PDF. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Faculty of Science, Universiti Teknologi Malaysia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

The Benzyl Group: A Gatekeeper of Aziridine Ring Stability and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aziridine motif, a three-membered nitrogen-containing heterocycle, is a cornerstone of modern synthetic chemistry and drug discovery. Its inherent ring strain dictates a unique reactivity profile, making it a versatile building block for the synthesis of complex nitrogenous compounds. The substituent on the aziridine nitrogen plays a pivotal role in modulating the ring's stability and reactivity. Among the myriad of N-substituents, the benzyl group holds a special position. This guide provides a comprehensive analysis of the multifaceted role of the benzyl group in aziridine chemistry. We will delve into the electronic and steric effects that govern ring stability, its influence on the regioselectivity of ring-opening reactions, and its utility as a readily cleavable protecting group. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging the unique properties of N-benzyl aziridines in their synthetic endeavors.

The Aziridine Ring: A Dance of Strain and Reactivity

Aziridines are characterized by significant angle and torsional strain, with bond angles compressed to approximately 60° from the ideal 109.5°. This high ring strain, estimated to be around 25-26 kcal/mol, is the primary driver of their reactivity, particularly their susceptibility to nucleophilic ring-opening reactions.[1] The nature of the substituent on the nitrogen atom (N-substituent) profoundly influences the electronic properties and, consequently, the stability and reactivity of the aziridine ring.

N-substituents are broadly classified into two categories:

-

Activating Groups: Electron-withdrawing groups (EWGs) such as sulfonyl (e.g., tosyl), acyl, and carbamoyl groups. These groups decrease the electron density on the nitrogen atom, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.

-

Non-Activating Groups: Electron-donating or neutral groups such as alkyl and aryl groups, including the benzyl group. These groups increase or maintain the electron density on the nitrogen, rendering the aziridine less reactive towards nucleophiles. Such "non-activated" aziridines often require activation by an electrophile to facilitate ring-opening.[2]

The benzyl group, with its phenyl moiety, is considered a non-activating, electron-donating group, placing N-benzyl aziridines in the category of "non-activated" aziridines. This distinction is crucial for understanding their chemical behavior.

The Benzyl Group's Influence: A Duality of Electronic and Steric Effects

The benzyl group exerts a combination of electronic and steric effects that collectively modulate the stability and reactivity of the aziridine ring.

Electronic Effects: A Subtle Electron-Donating Nature

The benzyl group, through the methylene bridge, acts as a weak electron-donating group towards the aziridine nitrogen. This is primarily due to hyperconjugation and the inductive effect of the alkyl-like methylene group. This electron donation increases the electron density on the nitrogen atom, which in turn slightly decreases the electrophilicity of the ring carbons. Consequently, N-benzyl aziridines are less susceptible to direct nucleophilic attack compared to their N-acyl or N-sulfonyl counterparts.

This "non-activated" nature necessitates an activation step for many ring-opening reactions. This is typically achieved by protonation or coordination with a Lewis acid, which converts the neutral aziridine into a more reactive aziridinium ion.

Caption: Activation of a non-activated N-benzyl aziridine.

Steric Effects: A Bulky Guardian

The benzyl group is sterically demanding. This bulkiness can influence the approach of reagents to the aziridine ring, affecting both the rate and stereoselectivity of reactions. For instance, in reactions involving external reagents, the benzyl group can direct the incoming group to the less hindered face of the molecule.

Furthermore, the steric hindrance of the N-benzyl group can be a factor in the higher energy barrier for nitrogen inversion in aziridines compared to acyclic amines. The typical nitrogen inversion barrier for aziridines is in the range of 8-12 kcal/mol, which is significantly higher than that for open-chain amines.[3] This increased barrier can, in some cases, allow for the isolation of stable N-invertomers at low temperatures.

Synthesis of N-Benzyl Aziridines: Established Methodologies

The synthesis of N-benzyl aziridines can be achieved through several established methods. The choice of method often depends on the available starting materials and the desired substitution pattern on the aziridine ring.

From β-Amino Alcohols (Wenker Synthesis)

A classic and reliable method involves the intramolecular cyclization of β-amino alcohols. The amino alcohol is first N-benzylated, and the hydroxyl group is then converted into a good leaving group (e.g., by sulfonation). Subsequent treatment with a base induces an intramolecular SN2 reaction to form the aziridine ring.

Caption: General workflow of the Wenker synthesis for N-benzyl aziridines.

Experimental Protocol: Synthesis of 2-Phenyl-1-(phenylmethyl)aziridine [2]

-

Preparation of Dibenzyl Ketoxime: A solution of dibenzyl ketone (0.0500 mole) and hydroxylamine hydrochloride (0.0550 mole) in a mixture of pyridine (50 ml) and ethanol (50 ml) is heated at reflux for 2 hours. The mixture is then cooled and poured into water, and the precipitated oxime is collected by filtration.

-

Reduction and Cyclization: In a 1-liter, four-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a slurry of lithium aluminum hydride (0.100 mole) in 350 ml of dry tetrahydrofuran is prepared. A solution of dibenzyl ketoxime (0.0500 mole) in 80 ml of dry tetrahydrofuran is added dropwise at 20°C. The mixture is then heated to reflux for 3 hours.

-

Work-up and Purification: The reaction is cooled in an ice bath and decomposed by the gradual addition of 12 ml of water. The precipitate is filtered, and the filtrate is combined with ethereal extracts of the precipitate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting oil is purified by column chromatography on silica gel to afford cis-2-benzyl-3-phenylaziridine.

From Alkenes and Amines

Direct aziridination of alkenes with benzylamine derivatives offers a more atom-economical approach. This can be achieved through various methods, including those involving transition metal catalysis or electrochemical activation.

Experimental Protocol: Synthesis of N-Tosyl Aziridines from Alkenes (A Representative Protocol for Aziridination) [4]

Note: This protocol describes the synthesis of an N-tosyl aziridine, which can often be a precursor to N-benzyl aziridines via subsequent N-alkylation after deprotection or by modifying the nitrogen source.

-

To a mixture of an olefin (3 mmol) and Chloramine-T trihydrate (0.93 g, 3.3 mmol) in acetonitrile (15 mL), phenyltrimethylammonium tribromide (PTAB) (0.113 g, 0.3 mmol) is added at room temperature.

-

The reaction mixture is stirred vigorously for 12 hours.

-

The mixture is then diluted with ethyl acetate (30 mL) and water (20 mL).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-